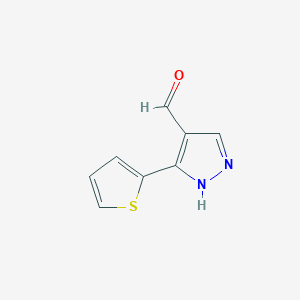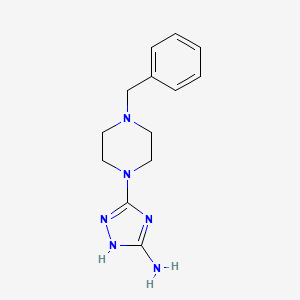
3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド
概要
説明
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3TPCA) is a thiophene-based carbaldehyde that is used in various scientific research applications. 3TPCA is a versatile compound that is used in organic synthesis, as a building block for other compounds, and as a starting material for various organic transformations. It has been used in the synthesis of various organic compounds, including polymers, heterocycles, and other compounds. In addition, 3TPCA has been used in the preparation of biologically active compounds, such as inhibitors of enzymes, and in the synthesis of small molecules for drug development.
科学的研究の応用
医薬品化学
チオフェン系アナログ、例えば「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」は、潜在的な生物活性化合物のクラスとして、多くの科学者の注目を集めています . これらの化合物は、医薬品化学者が様々な生物学的効果を持つ高度な化合物を改良するために、重要な役割を果たしています .
抗炎症薬
チオフェン誘導体は、抗炎症などの多くの薬理学的特性を示します . 例えば、スプロフェンは2置換チオフェン骨格を持ち、非ステロイド系抗炎症薬として知られています .
抗菌剤
チオフェン誘導体は、抗菌特性も示します . これにより、「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」は、新規抗菌剤開発のための潜在的な候補となります。
抗がん剤
チオフェン誘導体は、抗がん特性を示します . 例えば、いくつかの新規合成チオフェン系化合物は、3種類のヒト腫瘍細胞株でin vitroで評価されました .
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これは、「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」が、新規有機半導体の開発に潜在的に使用できることを示唆しています。
有機発光ダイオード (OLED)
チオフェン誘導体は、有機発光ダイオード (OLED) の製造に使用されています . したがって、「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」は、OLEDの製造に潜在的に使用できます。
腐食防止剤
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています . これは、「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」が、様々な工業用途において腐食防止剤として使用できることを示唆しています。
有機電界効果トランジスタ (OFET)
チオフェンを介した分子は、有機電界効果トランジスタ (OFET) の開発に使用されています . これは、「3-(チオフェン-2-イル)-1H-ピラゾール-4-カルバルデヒド」が、OFETの製造に潜在的に使用できることを示唆しています。
Safety and Hazards
The safety information available indicates that 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, in case of contact with eyes, rinsing cautiously with water for several minutes .
作用機序
Target of Action
Similar compounds, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carbothioamides, have been evaluated for their antidepressant activity .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their observed effects .
Biochemical Pathways
Related compounds have been shown to degrade through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet .
Result of Action
Related compounds have shown a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosinase, where it acts as a competitive inhibitor. This interaction is significant in the context of anti-melanogenesis properties, as it inhibits the enzyme’s activity, thereby reducing melanin production . Additionally, 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde has been observed to interact with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, this compound inhibits tyrosinase activity, leading to a decrease in melanin synthesis . Furthermore, it affects the expression of genes involved in oxidative stress response and apoptosis, thereby modulating cell survival and proliferation.
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity by preventing substrate access . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity, as it determines the concentration at target sites and potential off-target effects.
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde affects its activity and function. It has been observed to localize in mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its therapeutic potential by ensuring its presence at the site of action.
特性
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIKYLVCQKLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353208 | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26033-27-2 | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?
A1: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through the Vilsmeier-Haack reaction. [] This involves reacting appropriately substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent under controlled conditions. [] This method allows for the regioselective formation of the desired aldehyde. [] Another method involves the condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []
Q2: What biological activities have been reported for 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives?
A2: Derivatives of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, specifically those containing a pyrrolone moiety, have shown promising anti-proliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines in vitro. [] Other studies have explored the antimicrobial activity of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde analogs. [] These compounds demonstrated varying degrees of susceptibility against different bacterial and fungal species. []
Q3: How has 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde been used in the synthesis of other compounds?
A3: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable building block for generating diverse heterocyclic compounds. For example, it acts as a starting material in the synthesis of pyrrolone derivatives bearing a 1,3-diphenylpyrazole moiety. [] This is achieved by reacting the acid hydrazide derived from a pyrazolyl-2(3H)-furanone with 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, alongside other carbonyl reagents. [] This highlights the compound's versatility in constructing more complex molecules with potential biological applications.
Q4: What characterization techniques have been employed to confirm the structure of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives?
A4: Various spectroscopic and analytical techniques are used to characterize 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. [] In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of the synthesized compounds. [] Elemental analysis is also used to confirm the elemental composition of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)






